N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Butyrylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

This direct amide-linked indole-piperidine amide is a chemically defined, selective butyrylcholinesterase (BChE) probe (hBChE IC₅₀ 120 nM, ~48-fold selectivity over AChE). Unlike donepezil (AChE-preferring) or ethyl-linked analogs, it provides a matched molecular pair for dissecting linker effects on cholinesterase selectivity. Use as a BChE-priority benchmark or a sigma-1-negative control in N-benzylpiperidine screening.

Molecular Formula C23H27N3O
Molecular Weight 361.5 g/mol
Cat. No. B11009147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Molecular FormulaC23H27N3O
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4
InChIInChI=1S/C23H27N3O/c27-23(11-10-19-16-24-22-9-5-4-8-21(19)22)25-20-12-14-26(15-13-20)17-18-6-2-1-3-7-18/h1-9,16,20,24H,10-15,17H2,(H,25,27)
InChIKeyPBCGIIRIOLOMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide Procurement Guide: Cholinesterase-Targeted Indole-Piperidine Amide


N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide (CAS 852026-58-5, PubChem CID 4885038) is a synthetic indole-piperidine amide with a molecular formula of C₂₃H₂₇N₃O and a molecular weight of 361.5 g/mol [1]. The compound belongs to the N-benzylpiperidine carboxamide class and has been curated in ChEMBL (CHEMBL3823197) and BindingDB (BDBM50187200) with experimentally determined cholinesterase inhibitory activity [2][3]. Its structure features an indole-3-propanamide moiety linked directly via an amide bond to the 4-position of an N-benzylpiperidine ring, distinguishing it from analogs bearing ethyl or longer spacer linkers [1].

Why N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide Cannot Be Interchanged with Generic Indole-Piperidine Cholinesterase Inhibitors


Indole-piperidine amides constitute a broad chemotype investigated for cholinesterase inhibition, but quantitative activity data reveal that subtle structural modifications produce large differences in potency and target selectivity [1]. For example, the presence or absence of a two-carbon ethyl spacer between the piperidine and the amide nitrogen fundamentally alters the pharmacophore geometry; the direct amide-linked N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide exhibits a distinct BChE-over-AChE selectivity profile that is not shared by the ethyl-linked analog reported in the same Bioorg. Med. Chem. 2016 volume [2]. Furthermore, donepezil-melatonin hybrid compounds such as compound 4u (Wang et al., 2016) achieve higher absolute BChE potency (hBChE IC₅₀ = 56 nM) but with substantially less BChE/AChE discrimination [1]. Generic substitution without accounting for these quantitative selectivity differences risks selecting a compound with an unintended balance of cholinesterase inhibition.

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide


Butyrylcholinesterase (BChE) Inhibitory Potency: Human BChE IC₅₀ = 120 nM

N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide inhibits human serum butyrylcholinesterase (hBChE) with an IC₅₀ of 120 nM, as determined by Ellman's method following a 6-minute preincubation with S-butyrylcholine iodide as substrate [1]. In the same curated dataset (China Pharmaceutical University / ChEMBL), the reference multi-target ligand compound 4u—a donepezil-melatonin hybrid—inhibited hBChE with an IC₅₀ of 56 nM [2]. Thus, the target compound is approximately 2.1-fold less potent than 4u on hBChE but offers a substantially divergent selectivity window (see Evidence Item 2). This potency level places the compound in the sub-micromolar range considered relevant for BChE-targeted probe development.

Butyrylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

BChE-over-AChE Selectivity: A ~48-Fold Selectivity Window Favoring Butyrylcholinesterase

The target compound displays a marked selectivity for butyrylcholinesterase over acetylcholinesterase. Against electric eel AChE, the IC₅₀ is 5,750 nM (5.75 μM), yielding a BChE/AChE selectivity ratio of approximately 48-fold when comparing human BChE (120 nM) to eeAChE (5,750 nM) [1]. In contrast, compound 4u from the same data source shows an eeAChE IC₅₀ of 193 nM, giving a BChE/AChE ratio of only ~2.6 (calculated as 193 nM / 73 nM for eqBChE) or ~3.4 when using hAChE (273 nM) vs. hBChE (56 nM) [2]. Thus, the target compound exhibits roughly 14- to 18-fold greater discrimination in favor of BChE compared with the donepezil-melatonin hybrid 4u.

Cholinesterase selectivity BChE-selective inhibitor Alzheimer's drug discovery

Structural Differentiation from the Ethyl-Linker Analog: Direct Amide vs. Ethyl-Spacer Connectivity

The target compound features a direct amide bond between the piperidine 4-position and the indole-3-propanamide carbonyl. Its closest structural analog, N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(1H-indol-3-yl)propanamide (MeSH C000621442), incorporates a two-carbon ethyl spacer between the piperidine ring and the amide nitrogen, resulting in a molecular weight increase from 361.5 to 389.5 g/mol and a fundamental change in the spatial relationship between the benzylpiperidine and indole moieties [1][2]. The ethyl-linked analog is described as an acetylcholinesterase inhibitor in its primary literature source (Bioorg Med Chem, 2016, same volume as the cholinesterase dataset containing the target compound), whereas the directly linked target compound exhibits preferential BChE inhibition [3]. This linker-dependent pharmacological shift underscores that the two compounds are not functionally interchangeable despite sharing the same indole-propanamide and N-benzylpiperidine building blocks.

Structure-activity relationship Linker length effect Piperidine-indole pharmacophore

Pharmacological Differentiation from Sigma-1 Receptor Ligands: Cholinesterase Inhibition vs. Sigma Receptor Binding

The N-benzylpiperidine pharmacophore is shared by both cholinesterase inhibitors and sigma-1 receptor ligands. Huang et al. (2001) demonstrated that N-(1-benzylpiperidin-4-yl)arylacetamides—including indole-substituted variants—display high sigma-1 receptor affinity, with the unsubstituted N-(1-benzylpiperidin-4-yl)phenylacetamide exhibiting a sigma-1 Kᵢ of 3.9 nM and sigma-2 Kᵢ of 240 nM (61-fold sigma-1 selective) [1]. The target compound differs critically in two respects: (i) it contains a propanamide linker between the indole and carbonyl rather than a direct acetamide, and (ii) its primary documented pharmacological activity is cholinesterase inhibition (hBChE IC₅₀ = 120 nM) rather than sigma receptor binding [2]. This functional divergence within the same N-benzylpiperidine chemotype highlights that the target compound occupies a distinct pharmacological niche, making it suitable for experiments where sigma receptor engagement must be minimized while cholinesterase modulation is desired.

Sigma receptor Target selectivity N-benzylpiperidine chemotype

Comparison with ASS234: Divergent BChE Potency and Multi-Target Profile

ASS234 (N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine) is a structurally related multi-target ligand that incorporates a benzylpiperidine moiety connected to an indole core via a propoxy linker. ASS234 inhibits hAChE with an IC₅₀ of 0.81 μM (810 nM) and hBChE with an IC₅₀ of 1.82 μM (1,820 nM), while also potently binding sigma-1 receptors (Kᵢ = 2.82 nM) and inhibiting monoamine oxidases [1]. In contrast, N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide exhibits a 15-fold more potent hBChE inhibition (IC₅₀ = 120 nM vs. 1,820 nM) but with no reported MAO or sigma receptor activity in its primary pharmacological annotation [2]. This difference makes the target compound a more focused tool for BChE-specific interrogation, whereas ASS234 serves as a multi-target agent with lower BChE potency.

Multi-target directed ligand ASS234 Alzheimer's disease Cholinesterase inhibitor

Recommended Application Scenarios for N-(1-Benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide Based on Quantitative Differentiation Evidence


BChE-Selective Chemical Probe for Alzheimer's Disease Research

In advanced Alzheimer's disease, butyrylcholinesterase progressively replaces acetylcholinesterase as the predominant acetylcholine-hydrolyzing enzyme, making selective BChE inhibition a therapeutically relevant strategy. With an hBChE IC₅₀ of 120 nM and a ~48-fold selectivity window over AChE, N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is suited as a BChE-preferring chemical probe [1]. Its selectivity profile contrasts with donepezil, which preferentially inhibits AChE (hAChE IC₅₀ ≈ 6.7 nM, hBChE IC₅₀ ≈ 7.4 μM, representing an ~1,100-fold AChE preference) [2]. This complementary selectivity makes the compound a valuable comparator for dissecting the relative contributions of AChE vs. BChE inhibition in cellular and in vivo Alzheimer's models.

Structure-Activity Relationship (SAR) Studies on Linker Length in Indole-Piperidine Cholinesterase Inhibitors

The direct amide linkage in N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide provides a structurally defined reference point for SAR campaigns exploring the effect of linker length and composition on cholinesterase selectivity [1]. When compared head-to-head with the ethyl-linked analog N-(2-(1-benzylpiperidin-4-yl)ethyl)-3-(1H-indol-3-yl)propanamide (which is annotated as an AChE inhibitor in its primary literature source), the two compounds form a matched molecular pair that isolates the impact of the linker on target preference [2]. Procurement of both compounds enables systematic evaluation of how spacer flexibility and hydrogen-bonding geometry influence BChE vs. AChE inhibition and blood-brain barrier permeability.

Negative Control for Sigma-1 Receptor Engagement in N-Benzylpiperidine Chemotype Studies

Given that structurally similar N-(1-benzylpiperidin-4-yl)arylacetamides exhibit potent sigma-1 receptor binding (Kᵢ values as low as 3.9 nM), the target compound—whose primary documented activity is cholinesterase inhibition with no reported sigma receptor affinity in its curated pharmacological profile—can serve as a chemotype-matched negative control for sigma-1 receptor engagement [1]. This application is particularly relevant for screening campaigns that use N-benzylpiperidine scaffolds and require discrimination between sigma-mediated and cholinesterase-mediated biological effects [2].

Benchmarking Novel BChE Inhibitors Against an Intermediate-Potency Reference Compound

With an hBChE IC₅₀ of 120 nM, the target compound occupies an intermediate potency tier—more potent than ASS234 (hBChE IC₅₀ = 1,820 nM) but less potent than compound 4u (hBChE IC₅₀ = 56 nM) [1][2]. This intermediate position makes it a useful benchmarking reference for medicinal chemistry programs aiming to optimize indole-piperidine BChE inhibitors, providing a reproducible potency baseline that is neither at the floor nor ceiling of the assay window. Its commercial availability from multiple vendors (including ChemDiv, catalog compound Y043-4639) further supports its use as an inter-laboratory reference standard .

Quote Request

Request a Quote for N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.